1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
Description
IUPAC Nomenclature and Systematic Characterization
The IUPAC name of this compound reflects its intricate substitution pattern and stereochemical configuration. The parent structure, D-xylo-hexitol , is a six-carbon sugar alcohol with hydroxyl groups in the xylo configuration. The prefix 1,4-anhydro indicates the formation of an intramolecular ether bridge between the C1 and C4 hydroxyl groups, resulting in a tetrahydrofuran-like ring system. The 3,5-dideoxy designation specifies the removal of hydroxyl groups at positions 3 and 5, while the 3-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl) substituent describes a pyrimidine-derived moiety attached to C3. This pyrimidine group is a partially reduced uracil derivative, featuring two ketone groups at positions 2 and 4 and a single double bond between N1 and C6.
The systematic characterization of this compound involves identifying key functional groups and their spatial arrangements. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for verifying the positions of the anhydro bridge, deoxygenated carbons, and pyrimidinyl substitution. Mass spectrometry further confirms the molecular formula, which integrates the hexitol backbone (C6H10O4) with the pyrimidine moiety (C4H3N2O2), yielding a total formula of C10H13N2O6 .
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry of this compound is dominated by two fused ring systems: a six-membered pyranose-derived anhydrohexitol ring and a planar pyrimidine ring. The 1,4-anhydro bridge imposes a rigid chair-like conformation on the hexitol backbone, with the pyrimidinyl group occupying an equatorial position at C3 to minimize steric strain. Stereochemical analysis reveals that the D-xylo configuration positions the remaining hydroxyl groups at C2 and C6 in a cis orientation relative to the anhydro bridge, while the C3 pyrimidinyl substituent adopts an axial orientation due to steric and electronic constraints.
The pyrimidine moiety exhibits partial aromaticity, with delocalized π-electrons across the N1-C2 and N3-C4 bonds. The 2,4-dioxo groups create electron-deficient regions at C2 and C4, enabling hydrogen bonding interactions similar to those observed in canonical nucleobases. Computational modeling studies suggest that the pyrimidinyl group’s planarity and the hexitol ring’s rigidity collectively enhance the molecule’s ability to participate in base-stacking interactions, albeit with reduced conformational flexibility compared to unmodified hexitols.
| Structural Feature | Geometric Property | Stereochemical Descriptor |
|---|---|---|
| Hexitol backbone | Chair conformation with 1,4-anhydro bridge | D-xylo configuration (2R,3S,4R,5S) |
| Pyrimidinyl substituent | Equatorial position at C3 | Axial orientation relative to hexitol |
| 2,4-dioxo groups | Coplanar with pyrimidine ring | E-configuration for ketone groups |
Comparative Analysis with Related Anhydrohexitol Derivatives
When compared to other anhydrohexitol derivatives, this compound exhibits distinct structural and functional differences:
Substitution Pattern : Unlike anhydrohexitol nucleic acids (HNAs) , which feature nucleobases linked via glycosidic bonds, this compound directly integrates a pyrimidine ring into the hexitol backbone through a carbon-carbon bond at C3. This covalent linkage enhances stability but reduces the rotational freedom observed in HNA monomers.
Stereochemical Complexity : The D-xylo configuration contrasts with the L-ribo configuration found in α-L-HNA systems. This enantiomeric difference significantly alters helical handedness in supramolecular assemblies, as demonstrated by the chiral selectivity of α-L-HNA oligomers.
Electronic Effects : The electron-withdrawing pyrimidinyl group increases the hexitol backbone’s π-deficiency, a property not observed in 3′-O-methylated anhydrohexitols or altritol derivatives . This electronic perturbation may influence intermolecular interactions, such as hydrogen bonding and base stacking.
Conformational Rigidity : The 1,4-anhydro bridge and pyrimidinyl substitution collectively reduce conformational flexibility compared to 1,5-anhydrohexitol derivatives , which adopt more dynamic equilibria between chair and twist-boat conformations.
These structural distinctions underscore the compound’s unique position within the anhydrohexitol family, balancing rigidity, electronic modulation, and stereochemical specificity. Further studies exploring its hybridization potential or enzymatic recognition could build on these foundational insights.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R)-4-hydroxy-2-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(6(14)5-17-7)12-3-1-8(15)11-10(12)16/h1,3,6-7,9,13-14H,2,4-5H2,(H,11,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
RLKQJFHYLYXAEI-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CCO)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
C1C(C(C(O1)CCO)N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1,4-anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-xylo-hexitol generally involves:
-
- A protected or partially protected D-xylo-hexitol derivative or related sugar alcohol.
- A pyrimidine base, typically uracil or a uracil derivative.
-
- Selective Deoxygenation: Removal of hydroxyl groups at positions 3 and 5 of the sugar moiety to generate the dideoxy structure. This is often achieved by chemical reduction or substitution reactions using reagents such as tosylates followed by reduction or radical deoxygenation methods.
- Formation of the 1,4-Anhydro Bridge: Intramolecular cyclization to form the anhydro (ether) linkage between C1 and C4 of the sugar ring, typically under acidic or dehydrating conditions.
- Glycosylation or Nucleobase Attachment: Coupling of the pyrimidinyl base to the sugar moiety at position 3, which may involve nucleophilic substitution or glycosylation reactions using activated sugar intermediates (e.g., halides or trichloroacetimidates) and the pyrimidine base under basic or catalytic conditions.
Detailed Synthetic Routes
Route A: Stepwise Deoxygenation and Nucleobase Coupling
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of hydroxyl groups on D-xylo-hexitol | TBDMS-Cl, pyridine or similar protecting groups | Protects non-target hydroxyls |
| 2 | Selective tosylation of 3-OH and 5-OH | Tosyl chloride, pyridine | Activates for substitution |
| 3 | Reduction of tosylates to hydrogens (deoxygenation) | LiAlH4 or radical-based reagents | Converts tosylates to deoxy positions |
| 4 | Formation of 1,4-anhydro bridge | Acidic dehydration (e.g., TsOH in toluene) | Cyclization to form anhydro ring |
| 5 | Activation of position 3 for nucleobase attachment | Halogenation (e.g., bromination) or formation of glycosyl donor | Prepares for nucleophilic substitution |
| 6 | Coupling with 3,4-dihydro-2,4-dioxo-1(2H)-pyrimidine | Base catalysis or Lewis acid catalysis | Forms C-N bond at position 3 |
Route B: Direct Glycosylation of Modified Sugar Derivative
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1,4-anhydro-3,5-dideoxy-D-xylo-hexitol intermediate | Multi-step from sugar alcohols | As above |
| 2 | Activation of sugar intermediate as glycosyl donor | Trichloroacetimidate formation or halogenation | Enables nucleobase coupling |
| 3 | Glycosylation with uracil derivative | Catalysts such as TMSOTf or BF3·OEt2 | Stereoselective attachment of pyrimidine |
| 4 | Deprotection and purification | Acid/base workup, chromatography | Final compound isolation |
Reaction Conditions and Yields
- Typical reaction temperatures range from 0°C to reflux depending on the step.
- Deoxygenation steps often require inert atmosphere (N2 or Ar) to prevent side reactions.
- Yields for each step vary but overall yields for the multi-step synthesis are moderate (20-50%) due to complexity.
- Purification is commonly done by column chromatography or recrystallization.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Starting Material Purity | >95% D-xylo-hexitol derivatives |
| Deoxygenation Reagents | LiAlH4, radical initiators (e.g., Bu3SnH/AIBN) |
| Cyclization Conditions | Acidic catalysts (p-toluenesulfonic acid), solvent: toluene or dichloromethane |
| Nucleobase Coupling | Uracil derivatives, catalysts: Lewis acids (TMSOTf), bases (K2CO3) |
| Reaction Time | 2-24 hours per step |
| Overall Yield | 25-40% (multi-step) |
| Purification | Silica gel chromatography, HPLC for final product |
| Characterization | NMR (1H, 13C), MS, IR spectroscopy confirm structure |
Notes on Synthetic Challenges
- Regioselectivity: Ensuring selective deoxygenation at positions 3 and 5 without affecting other hydroxyls requires careful protection strategies.
- Stereochemistry: Maintaining the stereochemical integrity of the sugar moiety during cyclization and nucleobase attachment is critical.
- Nucleobase Attachment: The pyrimidinyl group attachment at position 3 is challenging due to potential competing reactions; optimized catalysts and conditions are necessary.
- Scale-up: The multi-step nature and moderate yields pose challenges for large-scale synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Deoxygenation + Cyclization + Coupling | Protection → Tosylation → Reduction → Cyclization → Activation → Coupling | High control over each step, good purity | Multi-step, time-consuming, moderate yield |
| Direct Glycosylation of Modified Sugar | Preparation of sugar intermediate → Activation → Glycosylation → Deprotection | Fewer steps, potentially higher yield | Requires optimized glycosylation conditions, stereochemical control |
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of similar compounds exhibit antiviral activity against a range of viruses. Specifically, compounds derived from 2-deoxy-2,3-didehydro derivatives of neuraminic acid have shown efficacy against influenza and other orthomyxoviruses due to their ability to inhibit neuraminidase activity, which is crucial for viral replication . The structure of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-xylo-hexitol suggests potential modifications that could enhance its antiviral capabilities.
Anticancer Activity
Some studies have explored the use of similar pyrimidine derivatives in targeting cancer cells. The ability of these compounds to interfere with nucleic acid synthesis makes them candidates for further investigation as anticancer agents. For instance, compounds that inhibit specific enzymes involved in cancer cell proliferation have demonstrated promising results in preclinical trials .
Glycobiology
Synthesis of Glycoconjugates
The compound's structure allows it to serve as a building block in the synthesis of glycoconjugates. These glycoconjugates play critical roles in cell signaling and immune response. A notable application includes the synthesis of N-acetyl-D-fucosamine derivatives, which are essential components of bacterial glycoconjugates . The efficient synthesis methods developed for related compounds can be adapted to produce 1,4-Anhydro-3,5-dideoxy derivatives for research in glycoscience.
Drug Development
Drug Design and Screening
The compound's unique structural features make it a candidate for drug design initiatives aimed at developing selective inhibitors for various biological targets. Techniques such as X-ray fluorescence spectrometry have been employed to assess binding affinities and selectivities of similar compounds against specific receptors . This methodology can be applied to evaluate the therapeutic index of 1,4-Anhydro-3,5-dideoxy derivatives in drug development processes.
Case Studies
Mechanism of Action
The mechanism of action of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol involves its incorporation into biological pathways where it can interfere with the normal function of nucleic acids. This may include:
Molecular Targets: DNA polymerase, RNA polymerase
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- The target compound’s hexitol backbone distinguishes it from UBP-282 (aromatic backbone) and polyoxorim (furanuronate sugar), influencing solubility and stereochemical interactions .
- The 3,4-dihydro-2,4-dioxopyrimidinyl group is a common motif across all compounds but varies in substitution position, affecting electronic properties and binding affinity .
Physical Properties:
Pharmacological Activity:
- Target Compound: Potential antiviral or enzyme inhibitory activity inferred from pyrimidine-dione analogs in and (e.g., fluorinated benzonitrile derivatives in Compound A) .
- UBP-282 : Acts as a glutamate receptor antagonist with cleft closure modulation, highlighting the role of pyrimidine-dione in protein binding .
- Polyoxorim Zinc Salt : Fungicidal activity via chitin synthase inhibition, leveraging the sugar-pyrimidine hybrid for target specificity .
Biological Activity
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-xylo-hexitol (CAS No. 289665-57-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C10H14N2O5
- Molecular Weight : 242.23 g/mol
- Structure : The compound features a pyrimidine ring fused with a hexitol moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to 1,4-Anhydro-3,5-dideoxy derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrimidine derivatives against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
In particular, derivatives containing the pyrimidine structure have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of 1,4-Anhydro compounds has been explored in various studies. For instance, a series of anhydrohexitol nucleosides demonstrated activity against viral replication processes. The mechanism often involves interference with viral polymerases or other essential enzymes required for viral replication .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed that it can induce apoptosis in cancer cells. A notable study reported that compounds with similar structures inhibited cell proliferation in several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 15.8 |
| A549 (Lung Cancer) | 12.0 |
The apoptotic effects were linked to the activation of caspase pathways and the regulation of cell cycle proteins .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized various derivatives based on the 1,3,4-oxadiazole scaffold and tested their antibacterial properties against Mycobacterium bovis. The results indicated that certain modifications significantly enhanced antimicrobial activity .
- Antiviral Mechanism : Research published in PubMed demonstrated that anhydrohexitol derivatives could effectively inhibit viral replication in vitro by targeting specific viral enzymes . This study provides a foundation for further exploration into their use as antiviral agents.
- Cancer Cell Apoptosis : A recent publication examined the effects of pyrimidine-based compounds on cancer cell lines, revealing that these compounds could induce apoptosis through mitochondrial pathways . This suggests potential therapeutic applications in oncology.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of structurally analogous heterocyclic compounds (e.g., pyrimidinyl derivatives) often involves cyclization or substitution reactions under controlled conditions. For example:
- DMSO-mediated reflux : describes a 65% yield for a pyrimidinyl triazole derivative using DMSO as a solvent under 18-hour reflux, followed by ice-water quenching .
- Base-assisted cyclization : reports a 46% yield for a pyrrolone derivative via base-catalyzed cyclization, emphasizing the role of reactant stoichiometry and cooling rates .
- Low-temperature stirring : highlights a 39% yield for an adamantyl-pyrazolo pyridine derivative using room-temperature stirring for 12 hours .
Q. Table 1: Comparative Synthesis Conditions
| Method | Solvent | Temperature | Time (h) | Yield | Purity Indicators (e.g., m.p.) | Source |
|---|---|---|---|---|---|---|
| DMSO reflux | DMSO | Reflux | 18 | 65% | m.p. 141–143°C | |
| Base-assisted cyclization | Ethanol | RT → Reflux | 12 | 46% | m.p. 209–211°C | |
| RT stirring | - | RT | 12 | 39% | m.p. 295–296°C |
Recommendation : Optimize solvent polarity (e.g., DMSO for high-temperature stability) and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : and use NMR to confirm substitution patterns and hydrogen environments in pyrimidinyl and pyrrolone derivatives . For example, aromatic protons in pyrimidinyl groups appear as distinct singlets or doublets between δ 6.5–8.5 ppm.
- FTIR : identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and NH/OH bands at 3200–3500 cm⁻¹ .
- HRMS : High-resolution mass spectrometry (e.g., ) validates molecular formulas within 5 ppm error .
Data Contradiction Tip : Discrepancies in NMR splitting patterns may arise from tautomerism (common in dihydro-pyrimidinyl systems). Use variable-temperature NMR to resolve dynamic effects .
Advanced Research Questions
Q. How can researchers design experiments to assess the biological activity of this compound?
Methodological Answer :
- In vitro assays : and suggest protocols for evaluating antimicrobial or enzyme-inhibitory activity. For example:
- Dissolve the compound in DMSO (≤1% v/v final concentration) to avoid solvent toxicity .
- Use a pH 6.5 ammonium acetate buffer () for stability in kinetic assays .
- Dose-response curves : Test concentrations spanning 0.1–100 µM, with triplicate measurements to account for variability.
Biological Data Interpretation : Compare IC₅₀ values to structurally related compounds (e.g., pyrimidinyl triazoles in ) to infer structure-activity relationships .
Q. What strategies resolve contradictions in spectral or biological data across studies?
Methodological Answer :
- Reproducibility checks : Replicate synthesis and characterization using identical protocols (e.g., ’s 18-hour reflux vs. ’s 12-hour cyclization) .
- Computational validation : Use density functional theory (DFT) to model NMR chemical shifts or IR vibrations (e.g., ’s emphasis on theory-driven research) .
- Meta-analysis : Compare crystallographic data (e.g., ’s m.p. correlations) with computational predictions to identify outliers .
Q. How can computational methods predict this compound’s reactivity or stability?
Methodological Answer :
- Molecular dynamics (MD) simulations : Model hydrolytic stability of the anhydro-sugar moiety in aqueous buffers (e.g., ’s focus on dihydropyridine stability) .
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the pyrimidinyl carbonyl group may act as a Michael acceptor.
- Degradation studies : Accelerated stability testing under varied pH/temperature conditions (e.g., ’s emphasis on process control) .
Q. What advanced purification techniques improve scalability for this compound?
Methodological Answer :
- Membrane separation : ’s subclass RDF2050104 highlights membrane technologies for isolating polar heterocycles .
- Crystallization optimization : Use water-ethanol mixtures () or gradient cooling () to enhance crystal purity .
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection () to separate diastereomers or tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
